5-chloro-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}thiophene-2-carboxamide
Description
5-chloro-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring fused with a pyridine ring, along with various functional groups such as a cyano group, a chloro group, and a carboxamide group
Properties
IUPAC Name |
5-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS2/c1-16(2)7-9-10(8-19)15(24-13(9)17(3,4)21-16)20-14(22)11-5-6-12(18)23-11/h5-6,21H,7H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWWYRSQWGKFRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=C(S3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine core.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as sodium cyanide or potassium cyanide.
Chlorination: The chloro group is typically introduced through electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the corresponding acid chloride with an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structure and functional groups.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 5-chloro-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-{3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}thiophene-2-carboxamide: Lacks the tetramethyl groups, which may affect its chemical properties and biological activity.
5-chloro-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide: Contains a benzamide group instead of a thiophene-2-carboxamide group, which may influence its reactivity and applications.
Uniqueness
The presence of the tetramethyl groups and the specific arrangement of functional groups in 5-chloro-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}thiophene-2-carboxamide makes it unique compared to similar compounds
Biological Activity
The compound 5-chloro-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}thiophene-2-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a thiophene ring and a cyano group attached to a thieno[2,3-c]pyridine moiety. Its molecular formula is , indicating the presence of chlorine and sulfur atoms which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolo[4,5-b]pyridine derivatives, which share structural similarities with our compound. For instance, a related compound demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with a minimum inhibitory concentration (MIC) of 0.21 μM . The presence of the thiophene moiety in our compound suggests it may exhibit similar antimicrobial properties.
Cytotoxicity
In vitro assays have shown that derivatives containing thiazole and thiophene structures can exhibit cytotoxic effects against various cancer cell lines. For example, certain thiazolopyridine derivatives were tested for cytotoxicity on HaCat cells and Balb/c 3T3 cells using the MTT assay, revealing promising results that warrant further investigation into the cytotoxic potential of our target compound .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the binding interactions between compounds and their biological targets. The active thiazolopyridine derivatives formed key interactions with residues in DNA gyrase and MurD enzymes, which are critical for bacterial survival. The binding energies observed were comparable to those of standard antibiotics like ciprofloxacin . This indicates that 5-chloro-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}thiophene-2-carboxamide may also interact similarly with bacterial targets.
Case Studies
- Antimicrobial Efficacy : A study focusing on related compounds reported that several thiazolopyridine derivatives exhibited moderate to high antimicrobial activity against pathogenic bacteria and fungi. The findings suggest that modifications in the structure can enhance biological activity .
- Cytotoxicity Profiles : Another research effort evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results indicated that certain modifications could lead to increased cytotoxicity and selectivity towards cancer cells over normal cells .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
